molecular formula C8H7ClN2O B12867626 (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol

カタログ番号: B12867626
分子量: 182.61 g/mol
InChIキー: INVCBCVFAPJYMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol (CAS 167884-27-7) is a versatile imidazo[1,2-a]pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and presence in several clinically used drugs, such as the sedative-hypnotic zolpidem and the anxiolytic alpidem . This specific chloro- and hydroxymethyl-substituted analogue is particularly useful for constructing novel molecular entities. The reactive chloro and alcohol functional groups allow for further chemical modifications, making it a crucial precursor in the synthesis of potential therapeutic agents . Researchers are actively exploring imidazo[1,2-a]pyridine-based compounds for a range of applications, including as antituberculosis agents that target the essential QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , as well as in other areas such as anticancer and antimicrobial research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes or human use.

特性

分子式

C8H7ClN2O

分子量

182.61 g/mol

IUPAC名

(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2

InChIキー

INVCBCVFAPJYMM-UHFFFAOYSA-N

正規SMILES

C1=CN2C(=CN=C2C(=C1)CO)Cl

製品の起源

United States

準備方法

Detailed Reaction Conditions and Analysis

Step Reagents/Conditions Description Yield/Notes
1 2-Aminopyridine + DMF-DMA Formation of intermediate enamine/imine Near quantitative yield; solvent: DMF or methanol
2 Intermediate + Ethyl bromoacetate or bromoacetonitrile Condensation to form imidazo[1,2-a]pyridine core High yield; one-pot reaction
3 Bromination of aryl ketones with pyridinium tribromide α-Bromo ketone formation High regioselectivity; critical for subsequent steps
4 Azide substitution and reduction Conversion to amino alcohol intermediates Requires controlled hydrogenation conditions
5 Condensation with 2,3-dichloropyridine in 1,4-dioxane Formation of chlorinated imidazo[1,2-a]pyridine Good yields; solvent choice important
6 Swern oxidation and acid-induced cyclization Final ring closure and functional group installation Efficient cyclization; mild conditions

Purification and Characterization

  • Recrystallization: Methanol is commonly used as a solvent for recrystallization to obtain high-purity crystalline products suitable for structural analysis.
  • Spectroscopic Analysis: Proton NMR typically shows the hydroxymethyl (-CH₂OH) group resonating near δ 4.5–5.3 ppm, confirming substitution at the 8-position. Carbon NMR and mass spectrometry further confirm molecular structure and purity.
  • Crystallization Conditions: Slow evaporation of methanol/water mixtures at low temperatures (around 4°C) is effective for obtaining single crystals for X-ray diffraction studies.

Research Findings and Practical Considerations

  • The two-step one-pot method is favored for its operational simplicity and scalability.
  • Bromination steps require careful control to avoid over-bromination and formation of regioisomeric mixtures.
  • Reduction of azides to amino alcohols is typically performed under atmospheric hydrogen pressure, with some substrates requiring elevated pressure.
  • Metal-free methods provide environmentally friendly alternatives but may require optimization for chlorinated derivatives.
  • Industrial-scale synthesis data are limited, but the described methods provide a practical foundation for scale-up.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Limitations
Two-step one-pot 2-Aminopyridine, DMF-DMA, bromoacetate DMF-DMA, ethyl bromoacetate Condensation High yield, simple, scalable Requires careful control of conditions
α-Bromo ketone route Aryl ketones, pyridinium tribromide, azides Pyridinium tribromide, reducing agents Bromination, substitution, cyclization Structural diversity, good yields Multi-step, requires hazardous reagents
Metal-free direct synthesis 2-Aminopyridine, bromomalonaldehyde Ethanol-water, microwave Condensation, cyclization Mild, eco-friendly May need optimization for chlorinated compounds

化学反応の分析

Types of Reactions

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

科学的研究の応用

Structural Characteristics

The compound is characterized by a fused imidazole and pyridine structure with a chlorine atom at the 3-position and a hydroxymethyl group at the 8-position. Its molecular formula is C_9H_8ClN_3O, with a molecular weight of approximately 201.63 g/mol. The unique substitution pattern significantly influences both its chemical reactivity and biological activity.

Medicinal Chemistry

  • Anticancer Properties :
    • (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has been identified as a potential inhibitor of various kinases involved in cancer progression. Research indicates that it can inhibit specific kinases such as c-KIT, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies .
    • Case studies demonstrate its effectiveness in targeting mutated forms of c-KIT, making it a promising candidate for treating cancers associated with these mutations.
  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various pathogens. For instance, studies have reported its efficacy against fungal infections caused by Candida species, with minimum inhibitory concentrations (MICs) indicating strong antifungal activity .
  • Antiviral Potential :
    • Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridines may exhibit antiviral activities, although specific data on this compound remains limited.

Case Studies

  • Inhibition of c-KIT Kinase :
    • A study highlighted the compound's ability to inhibit c-KIT across various mutations found in GIST patients. This property positions this compound as a valuable lead compound for developing targeted therapies for this type of cancer .
  • Antifungal Efficacy :
    • Research demonstrated that this compound derivatives exhibited strong antifungal activity against multiple Candida species, suggesting potential applications in treating fungal infections in immunocompromised patients .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol 3-Cl, 8-CH₂OH C₈H₇ClN₂O 182.61 Likely polar due to -CH₂OH; inferred solubility in polar solvents (e.g., methanol) .
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol 3-CH₃, 8-CH₂OH C₉H₁₀N₂O 162.19 Less polar than chloro analog; CAS 167884-09-5; stable in organic solvents .
(6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol 6-Br, 8-CH₂OH C₈H₇BrN₂O 227.06 Higher molecular weight; bromine enhances electrophilic reactivity .
{6,8-Dichloroimidazo[1,2-a]pyridin-3-yl}methanol 3-CH₂OH, 6-Cl, 8-Cl C₈H₆Cl₂N₂O 217.05 White to yellow solid; soluble in ether/methanol; used as a synthetic intermediate .
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine 3-Cl, 8-OBn C₁₄H₁₁ClN₂O 258.71 Benzyloxy group increases lipophilicity; potential for enhanced membrane permeability .

Spectral and Analytical Data

  • NMR Signatures: The hydroxymethyl group (-CH₂OH) in this compound is expected to resonate near δ 4.5–5.3 ppm (similar to compound 12 in ) . In contrast, the methyl group in (3-Methylimidazo[1,2-a]pyridin-8-yl)methanol appears as a singlet near δ 2.4–2.8 ppm .
  • Mass Spectrometry: The dichloro analog {6,8-dichloroimidazo[1,2-a]pyridin-3-yl}methanol shows a molecular ion peak at m/z 217.05 . Brominated analogs exhibit characteristic isotope patterns (e.g., m/z 227.06 for [M+H]⁺ in (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol) .

生物活性

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and pyridine structure, with a chlorine atom at the 3-position and a hydroxymethyl group at the 8-position. The molecular formula is C₉H₈ClN₃O, and it has a molecular weight of approximately 201.63 g/mol. Its unique structural characteristics contribute to its potential therapeutic applications, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in disease pathways. Notably, it has been shown to inhibit specific kinases that play critical roles in cancer progression. This inhibition can disrupt signaling pathways that promote cell proliferation and survival, making this compound a candidate for further development in cancer therapeutics.

Antimicrobial Properties

Compounds within the imidazo[1,2-a]pyridine class, including this compound, have demonstrated antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in neuroprotection. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar to this have exhibited IC₅₀ values ranging from 0.2 to 50.0 μM against AChE, indicating potential therapeutic effects against cognitive decline .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group enhances lipophilicity and influences the compound's ability to penetrate biological membranes. The hydroxymethyl group may also play a role in modulating interactions with biological targets.

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity; influences receptor binding
Hydroxymethyl GroupPotentially modulates enzyme interactions

Study on Kinase Inhibition

In a study focused on the inhibition of specific kinases by this compound, researchers found that the compound effectively reduced kinase activity in vitro. This reduction was associated with decreased cell viability in cancer cell lines, suggesting a mechanism for its anticancer effects.

Neuroprotective Evaluation

Another research project evaluated the neuroprotective properties of this compound through AChE inhibition assays. The results indicated that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity, thereby increasing acetylcholine levels and enhancing synaptic transmission .

Q & A

Q. What synthetic methodologies are effective for preparing (3-chloroimidazo[1,2-a]pyridin-8-yl)methanol?

The compound can be synthesized via condensation reactions involving appropriately substituted pyridine precursors. For example, details a method where methanol is used as a solvent for refluxing intermediates like 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with amines. Recrystallization from methanol (as in and ) is a critical step for purification, yielding crystalline products suitable for structural analysis. Reaction optimization may involve adjusting stoichiometry, temperature, and catalyst loading to improve yield .

Q. How can NMR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives like this compound?

Proton (¹H) and carbon (¹³C) NMR are essential for assigning substituent positions. For instance, and highlight the use of ¹H NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR to identify carbonyl or nitrile groups (δ 160–180 ppm). DEPT and HSQC experiments can differentiate CH₃, CH₂, and CH groups, while NOESY correlations help confirm spatial proximity of substituents .

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

Slow evaporation or diffusion of a methanol/water mixture (e.g., 9:1 v/v) at 4°C is effective, as demonstrated in for related imidazo[1,2-a]pyridine derivatives. X-ray diffraction using SHELX programs ( ) is recommended for structure refinement, with attention to resolving disorder in the chloro or hydroxymethyl groups .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps to identify reactive sites. Molecular docking (AutoDock Vina) against targets like Trypanosoma brucei tubulin () can prioritize derivatives with strong binding affinity. Substituent effects (e.g., replacing chloro with trifluoromethyl) should be modeled to assess steric/electronic compatibility .

Q. What strategies address contradictions in biological activity data for imidazo[1,2-a]pyridine analogs?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding) or cell line variability. emphasizes using standardized protocols (e.g., 72-h incubations for antiparasitic assays) and orthogonal assays (e.g., enzymatic vs. cellular). Structure-activity relationship (SAR) studies should compare logP, solubility (via HPLC), and metabolic stability (microsomal assays) to reconcile differences .

Q. How does the hydroxymethyl group at the 8-position influence the compound’s reactivity in cross-coupling reactions?

The hydroxymethyl group can act as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. describes bromo-substituted analogs undergoing cross-coupling with arylboronic acids. However, the hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions. TLC monitoring and GC-MS are critical for tracking reaction progress .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。